molecular formula C6H2Cl2FNO2 B1295830 2,4-Dichloro-3-fluoronitrobenzene CAS No. 393-79-3

2,4-Dichloro-3-fluoronitrobenzene

Cat. No.: B1295830
CAS No.: 393-79-3
M. Wt: 209.99 g/mol
InChI Key: JSEVUBOYVADSHX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoronitrobenzene: is an organic compound with the molecular formula C6H2Cl2FNO2 . It is a derivative of nitrobenzene, where two chlorine atoms and one fluorine atom are substituted at the 2, 4, and 3 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoronitrobenzene typically involves the nitration of 2,4-dichlorofluorobenzene. The process includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common to optimize the production efficiency .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can also undergo reduction, altering the compound’s chemical properties and reactivity .

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEVUBOYVADSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960033
Record name 1,3-Dichloro-2-fluoro-4-nitrobenzene
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Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-79-3
Record name 1,3-Dichloro-2-fluoro-4-nitrobenzene
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Record name 393-79-3
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Record name 1,3-Dichloro-2-fluoro-4-nitrobenzene
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Record name 1,3-dichloro-2-fluoro-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-3-fluoronitrobenzene
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Customer
Q & A

Q1: What is the role of 2,4-dichloro-3-fluoronitrobenzene in the synthesis of 2,3,4-trifluoronitrobenzene?

A: this compound serves as the starting material in the synthesis of 2,3,4-trifluoronitrobenzene []. The process involves a halogen replacement reaction where the two chlorine atoms in this compound are replaced by fluorine atoms through reaction with potassium fluoride. This reaction is typically carried out in the presence of a solvent and often requires optimization of conditions such as temperature, solvent choice, and water content to achieve a desirable yield.

Q2: What challenges are associated with the synthesis of 2,3,4-trifluoronitrobenzene from this compound, and how does the research paper address them?

A: The synthesis of 2,3,4-trifluoronitrobenzene from this compound presents challenges in achieving a high yield. The research paper "Improvement of Synthesis of 2,3,4-Trifluoronitrobenzene" [] focuses on optimizing reaction conditions to enhance the yield. Specifically, the researchers replaced the commonly used solvent dimethylsulfoxide with sulfolane, a high boiling point solvent. Additionally, they implemented a method to remove water from the reaction system using benzene, creating an anhydrous environment. These modifications led to a significant improvement in the single-step yield to 78.1% and an overall yield of 55.3%.

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